1-Ethynylcycloheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcycloheptan-1-amine is an organic compound characterized by the presence of an ethynyl group attached to a cycloheptane ring, which in turn is bonded to an amine group.
Vorbereitungsmethoden
The synthesis of 1-Ethynylcycloheptan-1-amine can be achieved through several routes:
Reductive Amination: This method involves the reaction of cycloheptanone with ethynylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable cycloheptane derivative with ethynylamine
Transition Metal-Catalyzed Reactions: Modern synthetic methods may employ transition metal catalysts to facilitate the formation of the desired compound with high precision and efficiency.
Analyse Chemischer Reaktionen
1-Ethynylcycloheptan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides or other electrophiles, forming substituted alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcycloheptan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications includes the development of novel drugs targeting specific molecular pathways.
Industry: The compound finds use in the production of polymers, catalysts, and other functional materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethynylcycloheptan-1-amine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Ethynylcycloheptan-1-amine can be compared with other similar compounds:
Cycloheptanamine: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylcyclohexanamine: Similar structure but with a six-membered ring, leading to variations in chemical behavior and properties .
Cycloheptylamine: Another related compound without the ethynyl group, used in different contexts and applications .
Eigenschaften
Molekularformel |
C9H15N |
---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-ethynylcycloheptan-1-amine |
InChI |
InChI=1S/C9H15N/c1-2-9(10)7-5-3-4-6-8-9/h1H,3-8,10H2 |
InChI-Schlüssel |
DJSBRDCUNWJOSG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.